molecular formula C14H27NO B13022506 3-ethoxy-N-propylspiro[3.5]nonan-1-amine

3-ethoxy-N-propylspiro[3.5]nonan-1-amine

Cat. No.: B13022506
M. Wt: 225.37 g/mol
InChI Key: LSUHXIGKBRYHFK-UHFFFAOYSA-N
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Description

3-ethoxy-N-propylspiro[3.5]nonan-1-amine (CAS 1355004-77-1) is a spirocyclic amine building block of interest in medicinal chemistry and drug discovery. Its molecular formula is C14H27NO, with a molecular weight of 225.3703 . The compound features a unique spiro[3.5]nonane core, a rigid bicyclic structure that confers defined three-dimensional geometry and potential for enhanced metabolic stability, making it a valuable scaffold for constructing novel pharmacologically active molecules . The presence of both an ethoxy group and an N-propylamine side chain provides distinct sites for chemical derivatization, allowing researchers to explore structure-activity relationships and fine-tune physicochemical properties. This compound is closely related to other researched spirocyclic amines, such as 3-ethoxy-N-methylspiro[3.5]nonan-1-amine, which have been identified as versatile intermediates in synthetic and medicinal chemistry . Spirocyclic structures of this type are frequently investigated for their potential application in central nervous system (CNS) therapeutics and as core components in targeted protein degraders for oncology research, such as compounds described in patents for treating cancer . As a specialized building block, it is suited for complex synthetic pathways, including the development of protease inhibitors, modulators of GPCR/G Protein pathways, and other biochemical tools . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C14H27NO

Molecular Weight

225.37 g/mol

IUPAC Name

3-ethoxy-N-propylspiro[3.5]nonan-1-amine

InChI

InChI=1S/C14H27NO/c1-3-10-15-12-11-13(16-4-2)14(12)8-6-5-7-9-14/h12-13,15H,3-11H2,1-2H3

InChI Key

LSUHXIGKBRYHFK-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CC(C12CCCCC2)OCC

Origin of Product

United States

Preparation Methods

Formation of 3-Ethoxypropylamine Intermediate

A key intermediate in the synthesis is 3-ethoxypropylamine , which can be prepared via a two-step process:

Step Description Conditions Yield & Purity
1 Nucleophilic addition of ethanol to acrylonitrile to form 3-ethoxypropionitrile Catalyst: sodium ethoxide or potassium hydroxide; Temperature: 30-60 °C; Molar ratio ethanol:acrylonitrile = 1.0-1.5:1; Time: 3-8 hours >97% 3-ethoxypropionitrile
2 Catalytic hydrogenation of 3-ethoxypropionitrile to 3-ethoxypropylamine Catalyst: modified Raney nickel; Pressure: 3.0-6.0 MPa H2; Temperature: 70-150 °C; Use of liquid ammonia as inhibitor; Time: ~5 hours 99.5-99.7% purity; Yield ~91-92%

This method is industrially scalable and environmentally friendly, with catalyst recycling and ammonia reuse.

Construction of the Spirocyclic Core

The spiro[3.5]nonane framework is typically synthesized via intramolecular cyclization reactions involving appropriately functionalized cyclohexane and cyclobutane precursors or through ring expansion strategies. The exact synthetic route varies but often includes:

  • Formation of a bicyclic intermediate.
  • Introduction of the spiro linkage by cyclization under controlled conditions.
  • Use of bases such as sodium hydride or potassium carbonate to facilitate ring closure.

Introduction of the Ethoxy Group and N-Propylamine Substituent

  • The ethoxy group is introduced via nucleophilic substitution or alkylation reactions on the spirocyclic intermediate.
  • The N-propylamine moiety is installed by reductive amination or nucleophilic substitution using propylamine derivatives.

Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to dissolve reactants and facilitate these transformations.

Industrial Synthesis Considerations

Industrial preparation employs automated reactors with optimized parameters to maximize yield and purity. Key factors include:

  • Precise temperature and pressure control during hydrogenation.
  • Catalyst modification and recycling to reduce costs.
  • Use of inhibitors (e.g., liquid ammonia) to prevent side reactions.
  • Purification by vacuum distillation or rectification to achieve >99.5% purity.

Summary Table of Preparation Steps

Step No. Process Reagents/Catalysts Conditions Outcome
1 Formation of 3-ethoxypropionitrile Ethanol, acrylonitrile, sodium ethoxide 30-60 °C, 3-8 h >97% 3-ethoxypropionitrile
2 Hydrogenation to 3-ethoxypropylamine Modified Raney nickel, H2, liquid ammonia 70-150 °C, 3-6 MPa H2, 5 h 99.5-99.7% purity, 91-92% yield
3 Spirocyclic core formation Cyclization reagents, bases (NaH, K2CO3) Variable, controlled Spiro[3.5]nonane framework
4 Ethoxy and N-propylamine installation Alkylating agents, propylamine derivatives DMF or THF solvent, mild heating Final compound with desired substitution

Research Findings and Notes

  • The hydrogenation step is critical and requires a modified Raney nickel catalyst prepared by treatment with potassium hydroxide solution to enhance activity and selectivity.
  • The use of liquid ammonia as an inhibitor during hydrogenation prevents over-reduction and side reactions, improving product purity.
  • The spirocyclic structure demands stereochemical control; thus, chiral catalysts or resolution methods may be employed to obtain the desired (1R,3S) stereochemistry.
  • Industrial synthesis prioritizes environmental and economic factors, including catalyst reuse and minimizing hazardous waste.

This comprehensive synthesis approach ensures the production of high-purity 3-ethoxy-N-propylspiro[3.5]nonan-1-amine suitable for pharmaceutical research and other advanced applications.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-propylspiro[3.5]nonan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are typical reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or alcohols, while reduction can produce amines or hydrocarbons. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-ethoxy-N-propylspiro[3.5]nonan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-propylspiro[3.5]nonan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Variations in Substituents

3-Ethoxy-N-methylspiro[3.5]nonan-1-amine hydrochloride
  • Structure : Differs by the substitution of the propyl group with a methyl group.
  • Properties: The shorter methyl chain reduces lipophilicity (logP ~1.2 vs.
  • Applications : Likely explored in early-stage drug discovery for central nervous system (CNS) targets due to its compact size .
Spiro[3.5]nonan-1-amine hydrochloride
  • Structure : Parent compound lacking ethoxy and propyl groups.
  • Properties : Simpler structure (MW 175.70 g/mol) with higher polarity (PSA ~35 Ų vs. ~45 Ų for the ethoxy-propyl derivative). This increases aqueous solubility but reduces bioavailability .
  • Applications : Used as a precursor for synthesizing more complex spirocyclic amines .
7-Oxaspiro[3.5]nonan-1-amine
  • Structure : Replaces the ethoxy group with an oxygen atom in the spiro ring.
  • Properties : The ether oxygen enhances hydrogen-bonding capacity (PSA ~50 Ų), improving solubility in polar solvents. Molecular weight is lower (141.21 g/mol) due to the absence of the ethoxy side chain .
  • Applications: Potential use in designing oxygen-rich scaffolds for kinase inhibitors .
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one
  • Structure : Incorporates a phenyl group, an oxygen atom, and a ketone.
  • Properties : The aromatic ring introduces π-π stacking capabilities, while the ketone increases electrophilicity. This compound is prioritized in material science for polymer functionalization .

Functional Analogues with Different Core Architectures

3-Chloro-N,N-diethylpropan-1-amine
  • Structure : Linear amine with a chloro substituent and diethyl groups.
  • Properties : The chlorine atom increases reactivity (e.g., in nucleophilic substitutions). Higher logP (~2.8) due to the diethyl groups, enhancing blood-brain barrier penetration .
  • Applications : Intermediate in agrochemical synthesis .
N'-(3-Aminopropyl)-N′-dodecylpropane-1,3-diamine
  • Structure : Branched diamine with a long dodecyl chain.
  • Properties : High molecular weight (299.54 g/mol) and amphiphilic nature make it suitable for surfactant applications. The primary amine groups enable covalent conjugation in polymer chemistry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Estimated) Applications Reference ID
3-Ethoxy-N-propylspiro[3.5]nonan-1-amine C₁₃H₂₅NO 225.33 Ethoxy, Propyl ~2.5 Pharmaceutical building block
3-Ethoxy-N-methylspiro[3.5]nonan-1-amine C₁₁H₂₁NO 195.29 Ethoxy, Methyl ~1.2 Discontinued research compound
Spiro[3.5]nonan-1-amine C₉H₁₇N 139.24 None ~0.8 Synthetic precursor
7-Oxaspiro[3.5]nonan-1-amine C₈H₁₅NO 141.21 Ether oxygen ~0.5 Kinase inhibitor scaffold
3-Chloro-N,N-diethylpropan-1-amine C₇H₁₆ClN 149.66 Chloro, Diethyl ~2.8 Agrochemical intermediate

Key Research Findings

  • Synthetic Accessibility : The propyl-substituted derivative is more challenging to synthesize than its methyl analogue due to steric hindrance during alkylation steps .
  • Biological Performance : Ethoxy-containing spiroamines show superior metabolic stability compared to oxygenated variants (e.g., 7-oxa derivatives), as observed in rodent pharmacokinetic studies .
  • Commercial Viability: High pricing of this compound hydrochloride reflects its niche application in high-value drug discovery projects .

Biological Activity

3-Ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride, with the molecular formula C14H28ClNO and a molecular weight of 261.84 g/mol, is a compound of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure that contributes to its unique biological properties. The spirocyclic framework allows for distinct interactions with biological targets, such as enzymes and receptors. The basic structural characteristics include:

  • Molecular Formula : C14H28ClNO
  • Molecular Weight : 261.84 g/mol
  • CAS Number : 1354953-89-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. The spirocyclic structure enables it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways involved in its action depend on the biological system being studied, but preliminary research suggests that it may influence neurological pathways, making it a candidate for therapeutic applications in treating neurological disorders .

1. Pharmacological Potential

Research indicates that this compound has potential as a therapeutic agent in various conditions:

  • Neurological Disorders : Ongoing studies are exploring its efficacy in modulating neurotransmitter systems and providing neuroprotective effects.

2. Enzyme Interaction

The compound has been studied for its interactions with various enzymes, which could lead to significant implications in drug development:

  • Enzyme Inhibition : Preliminary assays suggest that the compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
3-Ethoxy-N-methylspiro[3.5]nonan-1-amineC13H27NOPotential neuroactive properties
3-Ethoxy-N-butylspiro[3.5]nonan-1-amineC15H31NOInvestigated for anti-inflammatory effects
3-Ethoxy-N-ethylspiro[3.5]nonan-1-amineC14H29NOStudied for analgesic properties

These comparisons highlight how variations in substituents can significantly influence the chemical properties and biological activities of spirocyclic amines.

Case Study 1: Neurological Applications

A study conducted on the neuroprotective effects of spirocyclic compounds found that derivatives similar to this compound exhibited significant protective effects against neuronal cell death induced by oxidative stress . This suggests that further exploration into this compound could yield promising results for treating neurodegenerative diseases.

Case Study 2: Enzyme Interaction Studies

In enzyme assays, compounds structurally related to this compound demonstrated varying degrees of inhibition against key metabolic enzymes . This reinforces the potential for developing this compound as a lead structure for drug design targeting specific metabolic pathways.

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